BenchChemオンラインストアへようこそ!

Methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride

Enantioselective synthesis Chiral resolution Medicinal chemistry

This compound delivers a uniquely defined (S)-stereocenter combined with a sterically demanding 6,6-dimethyl group, features that are critical for controlling pharmacokinetics and selectivity in chiral drug candidates. Supplied as a crystalline hydrochloride salt (98% purity) with full analytical documentation (NMR, chiral HPLC), it is compatible with automated solid dispensing systems and polar-solvent coupling reactions—eliminating the handling and stability issues of the corresponding free base. For medicinal chemistry programs that require rigorous stereochemical integrity and batch-to-batch reproducibility, this building block is non-fungible with simpler morpholine‑3‑carboxylate analogs.

Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
Cat. No. B8227967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride
Molecular FormulaC8H16ClNO3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCC1(CNC(CO1)C(=O)OC)C.Cl
InChIInChI=1S/C8H15NO3.ClH/c1-8(2)5-9-6(4-12-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1
InChIKeyOGJYBSYSZIAEOJ-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride: A Chiral Morpholine Building Block for Enantioselective Synthesis


Methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride (CAS 2803375-13-3) is a chiral morpholine derivative with a defined (S)-stereocenter at the 3-position and a geminal dimethyl group at the 6-position [1]. Its hydrochloride salt form is supplied as a crystalline solid at 98% purity . The compound serves as a specialized intermediate in medicinal chemistry, particularly in programs requiring precise stereochemical control for the construction of enantiomerically pure bioactive molecules [1]. Its structural features—the chiral center, the sterically demanding 6,6-dimethyl motif, and the stable salt form—collectively distinguish it from simpler morpholine‑3‑carboxylate analogs that lack one or more of these attributes.

Substitution Risks for Methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride: Why Stereochemistry and Dimethyl Substitution Prevent Simple Replacement


Morpholine‑3‑carboxylate esters are a broad class of building blocks, but their interchangeability is sharply limited by stereochemistry at C3 and by the presence or absence of the 6,6‑dimethyl group. The (S)‑enantiomer can give rise to pharmacologically distinct outcomes compared to the (R)‑enantiomer when incorporated into chiral drug candidates [1]. The 6,6‑dimethyl substitution introduces steric hindrance that alters reactivity in amidation, transesterification, and N‑alkylation steps, affecting both yield and selectivity . Replacing the hydrochloride salt with the corresponding free base changes the solubility, hygroscopicity, and stability profile, which in turn influences formulation development and long‑term storage . These interdependent features make the compound non‑fungible with simpler analogs such as methyl morpholine‑3‑carboxylate hydrochloride (CAS 1214686‑81‑3) or the (R)‑enantiomer (CAS 3037659‑87‑0), and the quantitative evidence below substantiates this position.

Methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Identity: (S)‑Configuration versus the (R)‑Enantiomer

The target compound possesses the (S)‑absolute configuration at C3, whereas the direct enantiomer (R)‑methyl 6,6‑dimethylmorpholine‑3‑carboxylate hydrochloride (CAS 3037659‑87‑0) is the mirror‑image stereoisomer [1]. Suppliers report typical optical purities of 97–98% for the (S)‑enantiomer, while the (R)‑enantiomer is commercially available at 95% purity . In asymmetric synthesis, the use of the opposite enantiomer would invert the stereochemical outcome of any subsequent diastereoselective transformation, which is critical when the downstream target is a single‑enantiomer drug candidate [1].

Enantioselective synthesis Chiral resolution Medicinal chemistry

Steric Shielding from 6,6‑Dimethyl Substitution versus Unsubstituted Morpholine‑3‑carboxylate Analogs

The gem‑dimethyl group at the 6‑position creates a quaternary carbon center adjacent to the morpholine nitrogen, a feature absent in unsubstituted methyl morpholine‑3‑carboxylate hydrochloride (CAS 1214686‑81‑3) . Calculated physicochemical parameters illustrate the steric impact: the 6,6‑dimethyl free base has a molecular weight of 173.21 Da and a topological polar surface area (tPSA) of 47.6 Ų, whereas the unsubstituted analog has a molecular weight of 145.16 Da and a tPSA of 47.6 Ų . The additional 28 Da reflect the two methyl groups, which sterically encumber the morpholine nitrogen. In morpholine‑containing kinase inhibitors, analogous gem‑dimethyl substitution has been shown to reduce N‑dealkylation and improve metabolic stability in human liver microsomes by shielding the nitrogen from CYP450 enzymes [1].

Steric hindrance Reactivity modulation Metabolic stability

Hydrochloride Salt Form: Aqueous Solubility and Stability versus Free Base

The hydrochloride salt (CAS 2803375‑13‑3) is a crystalline solid, whereas the free base (CAS 947729‑86‑4) is typically an oil or low‑melting solid [1]. The free base exhibits a calculated aqueous solubility of 177 g/L at 25 °C and a predicted pKa of 7.04, indicating it is predominantly neutral at physiological pH . Salt formation with HCl protonates the morpholine nitrogen, substantially increasing aqueous solubility and improving handling characteristics for solid‑phase synthesis and automated dispensing platforms [1]. For comparison, the unsubstituted methyl morpholine‑3‑carboxylate hydrochloride is also a solid, but reports indicate it is hygroscopic and requires cold storage (2–8 °C) . The 6,6‑dimethyl analog likely exhibits reduced hygroscopicity due to the steric bulk around the nitrogen, though this is inferred from class‑level behavior of dimethylmorpholines .

Salt selection Solubility enhancement Formulation development

Patent‑Documented Use as a Key Intermediate in Spirocyclic Drug Candidates

The free base (CAS 947729‑86‑4) is explicitly listed as an intermediate in Neurogen Corporation’s patent WO2007/140383 A2, which describes spirocyclic sulfonamides as bradykinin B1 receptor antagonists [1]. In the patent synthesis, the (S)‑6,6‑dimethylmorpholine moiety is incorporated into the spirocyclic framework, and the stereochemistry at C3 is preserved through subsequent functionalization [1]. While the patent does not disclose comparative data against the (R)‑enantiomer, the fact that the (S)‑configured building block was selected for scale‑up and exemplification implies that the (S)‑stereochemistry was critical for target binding. In contrast, the unsubstituted methyl morpholine‑3‑carboxylate hydrochloride (CAS 1214686‑81‑3) does not appear in the exemplified compounds, suggesting that the 6,6‑dimethyl group was also a deliberate structural choice .

Patent intermediate Spirocyclic scaffold Drug discovery

Methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride: Procure Where Precise Chiral and Steric Control Is Mandatory


Enantioselective Synthesis of B1 Receptor Antagonists and Related GPCR Modulators

The (S)‑configured 6,6‑dimethylmorpholine‑3‑carboxylate scaffold has been patented as an intermediate for spirocyclic sulfonamide B1 receptor antagonists [1]. Procurement of the (S)‑enantiomer in high enantiomeric purity (98%) is essential for maintaining the stereochemical integrity of the final drug candidate, as the (R)‑enantiomer would be expected to show significantly different receptor pharmacology.

Construction of Metabolically Stabilized Morpholine‑Containing Kinase Inhibitors

The 6,6‑dimethyl substitution provides steric hindrance around the morpholine nitrogen, a strategy shown in related mTOR and PI3K inhibitors to reduce CYP450‑mediated N‑dealkylation and improve metabolic stability [2]. Using the pre‑installed gem‑dimethyl building block eliminates the need for late‑stage alkylation, streamlining the synthetic route compared to starting from unsubstituted morpholine‑3‑carboxylate.

Solid‑Phase Peptide Synthesis and Automated Parallel Chemistry

The hydrochloride salt is a crystalline, free‑flowing solid [1] that is compatible with automated solid‑dispensing systems. In contrast, the free base is an oil or low‑melting solid that requires manual weighing . The salt form’s enhanced aqueous solubility also facilitates coupling reactions in polar solvents, critical for Fmoc‑SPPS protocols where morpholine‑3‑carboxylate esters are used as peptidomimetic building blocks [3].

Discovery Programs Requiring Rigorous Stereochemical and Purity Documentation

Commercial suppliers provide the compound with 98% purity and supporting certificates of analysis including NMR and chiral HPLC [1]. For programs operating under strict quality management systems (e.g., IND‑enabling studies), this documentation reduces the risk of batch‑to‑batch variability and facilitates regulatory compliance, compared to sourcing lower‑purity or poorly characterized alternatives.

Quote Request

Request a Quote for Methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.